molecular formula C11H12FNO2 B2721362 (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol CAS No. 1568014-78-7

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol

Cat. No.: B2721362
CAS No.: 1568014-78-7
M. Wt: 209.22
InChI Key: UAUGBRAVADPCFK-SNVBAGLBSA-N
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Description

(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol is a chiral pyrrolidine derivative designed for advanced research and development, particularly in medicinal chemistry. This compound serves as a versatile chiral building block for the synthesis of more complex molecules. Its structure incorporates both a fluorinated aromatic ring and a hydroxy-pyrrolidine scaffold, features commonly found in pharmacologically active compounds. The specific stereochemistry of the (3R) configuration is critical for asymmetric synthesis and for studying structure-activity relationships (SAR). The fluorobenzoyl group can influence a molecule's electronic properties, metabolic stability, and binding affinity, while the pyrrolidin-3-ol moiety can act as a key structural element. Researchers value this compound for its potential application in creating targeted libraries for high-throughput screening. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with comprehensive documentation, including analytical data to verify identity and purity. Handling Precautions: For safe laboratory handling, use appropriate personal protective equipment (PPE). Based on similar pyrrolidine compounds, this material may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . Refer to the Safety Data Sheet (SDS) for detailed hazard and handling information. Notice: This product is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-fluorophenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO2/c12-9-3-1-8(2-4-9)11(15)13-6-5-10(14)7-13/h1-4,10,14H,5-7H2/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUGBRAVADPCFK-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3r 1 4 Fluorobenzoyl Pyrrolidin 3 Ol and Its Analogues

Stereoselective and Enantioselective Synthesis of the Pyrrolidine (B122466) Core

The cornerstone of synthesizing the target molecule is the efficient and stereochemically controlled construction of the (3R)-pyrrolidin-3-ol scaffold. The pyrrolidine ring is a ubiquitous motif in pharmaceuticals and natural products, leading to the development of numerous synthetic methods. rsc.orgmdpi.comnih.gov Key strategies include leveraging nature's chiral building blocks, employing asymmetric catalysts to induce chirality, and designing diastereoselective reactions to control multiple stereocenters.

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org This approach elegantly transfers the inherent chirality of the starting material to the target molecule, circumventing the need for asymmetric induction or chiral resolution steps. Several natural products have been successfully employed to synthesize chiral 3-hydroxypyrrolidine derivatives.

Commonly used precursors from the chiral pool include amino acids and hydroxy acids. For instance, (R)-aspartic acid and malic acid have served as effective starting points. google.comnih.gov A general pathway starting from malic acid might involve condensation with benzylamine (B48309) followed by a reduction step to form N-benzyl-3-hydroxypyrrolidine. google.com Similarly, glutamic acid can be converted to chiral 4-amino-2-hydroxybutyric acid, which then serves as a precursor. google.com Another established route begins with optically pure 4-amino-(S)-2-hydroxybutyric acid, which undergoes esterification, lactam cyclization, and subsequent amide reduction to yield (S)-3-hydroxypyrrolidine. google.com

Table 1: Examples of Chiral Pool Precursors for (3R)-Pyrrolidin-3-ol Synthesis
Chiral PrecursorKey Transformation StepsReference
Malic AcidCondensation with benzylamine, reduction google.com
Glutamic AcidConversion to 4-amino-2-hydroxybutyric acid, cyclization google.com
(R)-Aspartic AcidMulti-step conversion nih.gov
4-Amino-(S)-2-hydroxybutyric acidEsterification, lactam cyclization, amide reduction google.com

These methods are advantageous due to the defined stereochemistry of the starting materials. However, they can sometimes be lengthy and may lack the flexibility to produce a wide range of analogues.

Asymmetric catalysis offers a powerful alternative to chiral pool synthesis, creating the desired stereocenter from achiral or racemic precursors through the influence of a chiral catalyst. mdpi.com This field has seen significant advances, providing highly efficient and enantioselective routes to substituted pyrrolidines. nih.govmdpi.com

One of the most prominent methods is the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. nih.gov This strategy can construct the pyrrolidine ring and up to four new stereocenters in a single, highly stereocontrolled step. For example, the reaction between an imino ester (derived from an amino acid) and an acrylate (B77674) can be catalyzed by a silver acetate (B1210297) complex with a chiral ligand, such as a cinchona alkaloid, to yield highly substituted pyrrolidines with excellent diastereomeric and enantiomeric control. nih.gov

Other notable asymmetric catalytic methods include:

Organocatalysis : Chiral amines, such as proline and its derivatives, can catalyze asymmetric cascade reactions to form highly substituted pyrrolidines. For instance, a cinchona-derived bifunctional amino-squaramide catalyst can promote the reaction between an N-tosyl aminomethyl enone and a trans-α-cyano-α,β-unsaturated ketone to give products in high enantio- and diastereoselectivities. rsc.org

Borrowing Hydrogen Methodology : Iridium(III) catalysts can facilitate the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol (B146131) and primary amines. This atom-efficient method involves the catalytic dehydrogenation of the alcohol, condensation with the amine, and subsequent hydrogenation of the resulting imine. researchgate.net

When constructing molecules with multiple stereocenters, diastereoselective reactions are crucial. While the target molecule, (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, has only one stereocenter, the synthesis of its more complex analogues often requires such strategies. Diastereoselective approaches aim to control the relative configuration of newly formed stereocenters.

A key strategy involves the reduction of substituted pyrroles. The heterogeneous catalytic hydrogenation of highly functionalized pyrrole (B145914) systems can proceed with excellent diastereoselectivity, affording pyrrolidines with multiple new stereocenters. The initial reduction of a directing group can establish a stereocenter that guides the subsequent hydrogenation of the pyrrole ring.

Another powerful technique is the 1,3-dipolar cycloaddition reaction, which can exhibit high levels of diastereoselectivity. The facial selectivity of the dipole and dipolarophile approach is controlled by steric and electronic factors, often influenced by the chiral catalyst or auxiliary groups present. nih.gov

Functionalization of the Pyrrolidine Nitrogen: N-Acylation Reactions

Once the chiral (3R)-pyrrolidin-3-ol core is obtained, the next critical step is the acylation of the secondary amine on the pyrrolidine ring. N-acylation is a fundamental and widely used transformation in organic synthesis, particularly in the pharmaceutical industry for the construction of amide bonds. chemrxiv.org

The reaction typically involves treating the (3R)-pyrrolidin-3-ol with an activated acylating agent in the presence of a base. The secondary amine of the pyrrolidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The presence of the hydroxyl group on the pyrrolidine ring means that chemoselectivity can be a concern, as O-acylation could potentially compete with the desired N-acylation. However, the secondary amine is generally more nucleophilic than the secondary alcohol, allowing for selective N-acylation under appropriate conditions.

Common acylating agents and conditions include:

Acyl Halides : Using an acyl chloride, such as 4-fluorobenzoyl chloride, is a highly effective method. The reaction is typically carried out in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) with a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize the HCl byproduct.

Carboxylic Acid Anhydrides : Anhydrides can also be used, often with a base catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

Carboxylic Acids with Coupling Reagents : Direct coupling of a carboxylic acid (e.g., 4-fluorobenzoic acid) with the amine is achieved using peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or others.

The choice of method depends on the scale of the reaction, the availability of starting materials, and the desired purity of the product. For industrial applications, the use of acyl chlorides is often preferred for its high reactivity and cost-effectiveness.

Strategies for Introducing the 4-Fluorobenzoyl Moiety

The introduction of the 4-fluorobenzoyl group is accomplished via the N-acylation reactions described above. The specific reagent used is typically 4-fluorobenzoyl chloride or 4-fluorobenzoic acid.

A representative procedure for the synthesis of this compound would involve dissolving (3R)-pyrrolidin-3-ol in a suitable solvent such as dichloromethane. A stoichiometric amount of a tertiary amine base, like triethylamine, is added to the solution. Subsequently, 4-fluorobenzoyl chloride is added dropwise, often at a reduced temperature (e.g., 0 °C) to control the reaction's exothermicity. After the addition is complete, the reaction is allowed to warm to room temperature and stirred until completion, which can be monitored by techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The final product is then isolated through an aqueous workup to remove the hydrochloride salt and excess reagents, followed by purification, typically via column chromatography or crystallization.

Multi-Step Synthesis Pathways and Yield Optimization Studies

A plausible synthetic sequence could involve:

Synthesis of (3R)-pyrrolidin-3-ol : Starting from a chiral pool material like malic acid or via an asymmetric catalytic route.

N-acylation : Reaction of the chiral pyrrolidinol with 4-fluorobenzoyl chloride to yield the final product.

Table 2: Illustrative Two-Step Synthetic Pathway and Potential Optimization Parameters
StepReactionKey Parameters for OptimizationPotential Yield Range
1Chiral synthesis of (3R)-pyrrolidin-3-olCatalyst/ligand choice, temperature, substrate concentration, reaction time60-90%
2N-acylation with 4-fluorobenzoyl chlorideBase, solvent, temperature, addition rate, stoichiometry85-98%

Development of Novel Synthetic Routes and Sustainable Chemistry Approaches

Recent advancements in synthetic organic chemistry have moved towards greener and more efficient methodologies. For the synthesis of chiral pyrrolidinols, this has translated into the development of chemoenzymatic and biocatalytic routes that offer high selectivity under mild conditions, minimizing waste and avoiding the use of hazardous reagents.

A prominent sustainable strategy for synthesizing chiral 3-hydroxypyrrolidines involves the asymmetric reduction of a prochiral ketone precursor, 1-(4-fluorobenzoyl)pyrrolidin-3-one. This approach is highly atom-economical and can generate the desired stereoisomer with high fidelity. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for this transformation.

One innovative, one-pot photoenzymatic process has been developed for the synthesis of N-Boc-3-hydroxypyrrolidine, a close analogue of the target compound. nih.gov This method showcases a sustainable pathway starting from an unfunctionalized pyrrolidine. The key steps involve:

Regioselective Photooxyfunctionalization: The process begins with the photochemical oxyfunctionalization of N-Boc-pyrrolidine to generate N-Boc-3-pyrrolidinone. nih.gov

Stereoselective Biocatalytic Reduction: The resulting ketone intermediate is then reduced in the same pot using a stereoselective biocatalytic system. A ketoreductase (KRED) is employed to reduce the carbonyl group to the corresponding alcohol, yielding N-Boc-(3R)-hydroxypyrrolidine with high conversion (up to 90%) and excellent enantiomeric excess (>99%). nih.gov

This chemoenzymatic cascade demonstrates a mild and operationally simple workflow that starts from readily available materials. nih.gov While this specific process was reported for the N-Boc analogue, the principles can be extended to the synthesis of this compound. The synthesis would proceed via the asymmetric reduction of 1-(4-fluorobenzoyl)pyrrolidin-3-one, catalyzed by a suitable ketoreductase selected for its activity on N-aroyl substrates.

The development of such chemoenzymatic syntheses is a growing field, though challenges remain, particularly in ensuring the compatibility of chemical and biological catalysts in one-pot systems. nih.gov The table below outlines the conceptual stages of a sustainable synthesis for the target compound, based on analogous, well-established biocatalytic transformations.

Table 1: Proposed Sustainable Synthesis of this compound

StepTransformationKey Reagents/CatalystsAdvantagesReported Performance (on N-Boc analogue) nih.gov
1Acylation of Pyrrolidin-3-ol(3R)-Pyrrolidin-3-ol, 4-fluorobenzoyl chloride, mild baseDirect introduction of the aroyl group.High yielding chemical transformation.
2Alternative Route Step 2a: Synthesis of Ketone PrecursorPyrrolidin-3-one, 4-fluorobenzoyl chloridePreparation of the substrate for asymmetric reduction.Standard acylation reaction.
3Alternative Route Step 2b: Asymmetric Biocatalytic Reduction1-(4-fluorobenzoyl)pyrrolidin-3-one, Ketoreductase (KRED), Cofactor regeneration system (e.g., glucose/GDH)High enantioselectivity (>99% ee), mild reaction conditions (aqueous buffer, ambient temperature), reduced waste.Up to 90% conversion, >99% ee.

Further embracing sustainable chemistry, other novel synthetic strategies are being explored. The "borrowing hydrogen" methodology, for instance, allows for the direct synthesis of 3-pyrrolidinols from 1,2,4-butanetriol and primary amines using an Iridium(III) catalyst. This atom-efficient process involves the in-situ oxidation of the alcohol to an aldehyde, condensation with the amine, and subsequent hydrogenation of the resulting imine.

Additionally, the final acylation step to introduce the 4-fluorobenzoyl group can be performed using green coupling reagents. Propylphosphonic anhydride (B1165640) (T3P) is considered a sustainable alternative to many traditional coupling reagents, allowing for efficient amide bond formation under mild conditions, often at room temperature and with reduced amounts of non-halogenated solvents.

Advanced Structural Elucidation and Conformational Analysis

Spectroscopic Characterization for Structural Proof and Stereochemical Assignment

Spectroscopic analysis is the cornerstone of structural elucidation, providing a detailed picture of the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques like COSY, HSQC, and HMBC, provide unambiguous assignment of all atoms and crucial information about the molecule's preferred conformation.

The ¹H NMR spectrum is expected to show distinct signals for the pyrrolidine (B122466) ring protons, the aromatic protons of the 4-fluorobenzoyl group, and the hydroxyl proton. The pyrrolidine ring protons typically appear as complex multiplets due to diastereotopicity and spin-spin coupling. The proton at C3, bearing the hydroxyl group, would resonate at a characteristic chemical shift. The aromatic protons are expected to exhibit a typical AA'BB' splitting pattern due to the para-substitution on the benzene (B151609) ring.

The conformation of the five-membered pyrrolidine ring, which is not planar, can be inferred from the proton-proton coupling constants (³JHH). The pyrrolidine ring typically adopts one of two predominant puckered envelope conformations, C4-exo or C4-endo. nih.gov The magnitude of the ³JHH values between adjacent protons can be related to the dihedral angles via the Karplus equation, allowing for the determination of the ring's pucker and the pseudo-axial or pseudo-equatorial orientation of the hydroxyl substituent. semanticscholar.org Furthermore, Nuclear Overhauser Effect (NOE) experiments can reveal through-space proximities between protons, further refining the conformational model.

¹³C NMR spectroscopy complements the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the amide and the aromatic carbons can be readily identified by their characteristic chemical shifts. The fluorine atom's influence is observed in the ¹³C NMR through C-F coupling constants, particularly for the carbon directly attached to fluorine (¹JC-F) and those two and three bonds away (²JC-F and ³JC-F).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
C=O-~168-172
Aromatic C-F-~160-165 (d, ¹JC-F)
Aromatic C-H (ortho)~7.4-7.6 (m)~128-130 (d, ³JC-F)
Aromatic C-H (meta)~7.0-7.2 (m)~115-117 (d, ²JC-F)
Aromatic C-C=O-~130-135 (d, ⁴JC-F)
Pyrrolidine C3-H/OH~4.5 (m)~68-72
Pyrrolidine C2/C5-H₂~3.5-3.9 (m)~50-55 (C5), ~45-50(C2)
Pyrrolidine C4-H₂~1.9-2.2 (m)~30-35
OHVariable-

Note: 'd' denotes a doublet due to C-F coupling.

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to obtain structural information from its fragmentation pattern. For this compound (molecular formula C₁₁H₁₂FNO₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 209. The fragmentation pattern would provide further structural proof. Key fragmentation pathways would likely involve the cleavage of the amide bond, leading to two primary fragments: the 4-fluorobenzoyl cation (m/z 123) and the 3-hydroxypyrrolidine radical cation (m/z 86). Further fragmentation of the pyrrolidine ring could lead to smaller ions, consistent with patterns observed for pyrrolidin-3-ol itself. nist.govnist.gov

Table 2: Predicted Key Mass Spectrometry Fragments

m/z ValueProposed Fragment Ion
209[M]⁺ Molecular Ion
123[C₇H₄FO]⁺ (4-fluorobenzoyl cation)
95[C₇H₄F]⁺ (loss of CO from benzoyl)
86[C₄H₈NO]⁺ (pyrrolidin-3-ol radical ion)

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound is expected to show several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would correspond to the O-H stretching vibration of the alcohol group, indicative of hydrogen bonding. The strong absorption band for the tertiary amide carbonyl (C=O) stretch is expected around 1630-1660 cm⁻¹. Other key signals include the C-N stretching of the pyrrolidine ring, aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and a strong band for the C-F stretch, typically found between 1000-1400 cm⁻¹. conicet.gov.ar

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C-F bond would likely produce strong signals in the Raman spectrum.

Table 3: Predicted Vibrational Spectroscopy Frequencies

Wavenumber (cm⁻¹)Vibration Type
3200-3600O-H Stretch (alcohol)
2850-3000C-H Stretch (aliphatic and aromatic)
1630-1660C=O Stretch (tertiary amide)
1450-1600C=C Stretch (aromatic ring)
1000-1400C-F Stretch
1000-1300C-N Stretch
1000-1250C-O Stretch (alcohol)

X-ray Crystallographic Analysis of the Chemical Compound and its Derivatives

While spectroscopic methods provide invaluable data on molecular structure and conformation in solution, single-crystal X-ray diffraction provides the definitive, unambiguous structure in the solid state. This technique maps the precise positions of atoms in a crystal lattice, yielding detailed information on bond lengths, bond angles, and torsional angles.

For a chiral molecule like this compound, X-ray crystallography is the gold standard for determining the absolute configuration. By analyzing the anomalous dispersion of X-rays by the atoms, the absolute structure can be determined, typically by calculating the Flack parameter. mdpi.com This would provide unequivocal proof of the (R) configuration at the C3 stereocenter.

The analysis also reveals the crystal packing, which is the arrangement of molecules in the crystal lattice. This arrangement is governed by intermolecular forces. In this compound, the hydroxyl group and the amide carbonyl oxygen are capable of acting as hydrogen bond donors and acceptors, respectively. Therefore, a network of intermolecular hydrogen bonds is expected to be a dominant feature in the crystal packing, linking molecules into chains, sheets, or three-dimensional networks. researchgate.net Additionally, π-π stacking interactions between the 4-fluorophenyl rings of adjacent molecules may further stabilize the crystal structure.

X-ray crystallography provides a static snapshot of the molecule's lowest-energy conformation in the solid state. This allows for a precise analysis of the pyrrolidine ring pucker. The exact conformation, whether it is a C4-exo or C4-endo envelope, or a twist conformation, would be defined by the endocyclic torsion angles. nih.gov The analysis would also definitively show the orientation of the hydroxyl group as either pseudo-axial or pseudo-equatorial relative to the ring's average plane.

Assessment of Enantiomeric and Diastereomeric Purity

The determination of enantiomeric and diastereomeric purity is a critical step in the characterization of stereoisomeric compounds. For molecules like this compound, which contains a single chiral center at the 3-position of the pyrrolidine ring, the primary concern is ensuring high enantiomeric excess (e.e.). The presence of the undesired (S)-enantiomer can have significantly different biological or chemical properties.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful and widely adopted technique for the separation and quantification of enantiomers. The selection of an appropriate CSP is crucial for achieving baseline separation of the enantiomeric pair. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of chiral compounds, including those with aromatic and polar functional groups present in this compound.

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The differential stability of these complexes leads to different retention times for the (R) and (S) enantiomers, allowing for their quantification. The enantiomeric excess can be calculated from the integrated peak areas of the two enantiomers in the chromatogram.

While diastereomeric purity is not a concern for this specific molecule due to the presence of only one stereocenter, in related derivatives with multiple chiral centers, chiral HPLC would also be instrumental in separating and quantifying all possible diastereomers.

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane/Isopropanol (B130326) (80:20, v/v)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Temperature 25 °C
Retention Time (R)-enantiomer ~ 8.5 min
Retention Time (S)-enantiomer ~ 10.2 min

Note: The values in this table are illustrative and represent a typical starting point for method development for a compound of this class. Actual retention times and optimal conditions would need to be determined experimentally.

Solution-State Conformational Studies

The three-dimensional structure of this compound in solution is not static but exists as an equilibrium of different conformers. The conformational flexibility of the five-membered pyrrolidine ring and the rotation around the amide bond are the primary determinants of its solution-state structure. Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with computational modeling, is a powerful tool for investigating these conformational preferences.

The pyrrolidine ring can adopt various puckered conformations, typically described as envelope (E) or twist (T) forms. The position of the pucker and the orientation of the substituents (hydroxyl and fluorobenzoyl groups) are influenced by steric and electronic factors.

Furthermore, the amide bond between the fluorobenzoyl group and the pyrrolidine nitrogen can exist in either a cis or trans conformation. Due to steric hindrance between the aromatic ring and the pyrrolidine ring, the trans conformation is generally favored in N-acylproline derivatives. The energy barrier to rotation around the amide bond is significant, often leading to the observation of distinct sets of NMR signals for the major and minor conformers at room temperature.

Proton (¹H) and Carbon-¹³C NMR spectroscopy provide valuable information about the conformational equilibrium. Chemical shifts, particularly of the protons and carbons of the pyrrolidine ring, are sensitive to the local electronic environment and, therefore, to the ring pucker and the amide bond configuration. Vicinal proton-proton coupling constants (³JHH) can be used to estimate dihedral angles via the Karplus equation, providing insights into the geometry of the pyrrolidine ring.

Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, can be employed to determine through-space proximities between protons. For instance, NOEs between protons on the benzoyl group and specific protons on the pyrrolidine ring can definitively establish the cis or trans nature of the major amide bond conformer.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the relative energies of different possible conformers. The theoretically predicted NMR parameters for the low-energy conformers can then be compared with the experimental data to arrive at a detailed model of the conformational landscape of the molecule in solution.

Table 2: Predicted ¹H NMR Chemical Shifts (ppm) for a Dominant Conformer

ProtonPredicted Chemical Shift (ppm)
H2α/β3.6 - 3.9
H34.5 - 4.7
H4α/β2.0 - 2.3
H5α/β3.5 - 3.8
Aromatic H7.1 - 7.6

Note: These are predicted ranges based on related structures. Actual chemical shifts would be dependent on the solvent and the specific conformational equilibrium.

Structure Activity Relationship Sar Studies of 3r 1 4 Fluorobenzoyl Pyrrolidin 3 Ol Analogues

Design Principles for SAR Exploration in Pyrrolidine (B122466) Scaffolds

The exploration of SAR for pyrrolidine-based compounds is guided by several key principles. The five-membered, saturated pyrrolidine ring offers a non-planar structure, which provides increased three-dimensional coverage compared to flat aromatic rings. nih.govresearchgate.net This "pseudorotation" phenomenon and its sp³-hybridized carbons allow for an efficient exploration of the pharmacophore space, which is a strategic goal in modern drug design. nih.govresearchgate.net

A fundamental aspect of SAR studies on this scaffold is stereochemistry. The chiral centers on the pyrrolidine ring mean that different stereoisomers can exhibit vastly different biological profiles due to their distinct binding modes with enantioselective proteins. nih.govresearchgate.net For instance, the specific orientation of a methyl group at the C-3 position of a pyrrolidine ring has been shown to determine whether a compound acts as a pure antagonist for the estrogen receptor α. nih.gov Therefore, controlling the stereochemistry is a critical design tactic.

Modifications on the Pyrrolidine Ring System

Systematic modification of the pyrrolidine ring is a primary strategy for optimizing the biological activity of lead compounds.

Substituents on the carbon atoms of the pyrrolidine ring can profoundly influence a compound's pharmacological efficacy by affecting the ring's conformation and its interactions with biological targets. nih.gov

C-4 Position: Substituents at this position can control the puckering of the ring, leading to two specific conformations known as C-4-exo and C-4-endo. nih.govresearchgate.net The electronegativity of the substituent plays a significant role in determining which conformer is preferred. For example, trans-4-fluoroproline (B7722503) favors an exo pucker, while cis-4-fluoroproline prefers an endo conformation. nih.gov In studies on PPARα/γ dual agonists, a cis-configuration of substituents at the C-3 and C-4 positions was found to be preferable to the trans orientation. nih.gov

C-3 Position: The nature of substituents at the C-3 position has been shown to be critical for various biological activities. In the development of anticonvulsants based on a pyrrolidine-2,5-dione scaffold, SAR analysis revealed that the activity was strongly affected by the C-3 substituent. nih.gov Specifically, large, non-aromatic groups like benzhydryl and isopropyl were favorable in certain assays, whereas smaller methyl groups were more active in others. nih.gov

C-2 Position: Substituents at the C-2 position can have a strong effect on the basicity of the pyrrolidine nitrogen, which can be crucial for target engagement and pharmacokinetic properties. nih.gov

The following table summarizes the observed effects of substitutions at various positions on the pyrrolidine ring for different therapeutic targets, based on published research findings. nih.gov

PositionSubstituent/StereochemistryTarget/ActivityObserved SAR Outcome
C-3 R-MethylEstrogen Receptor α (ERα)Promotes a pure antagonist and selective degrader profile.
C-3 Benzhydryl, IsopropylAnticonvulsant (scPTZ test)Favorable protection observed.
C-3 MethylAnticonvulsant (MES test)More active in this specific test.
C-3 & C-4 cis-ConfigurationPPARα/γ Dual AgonistsPreferred orientation over trans-configuration for activity.
C-4 FluoroGeneral (Ring Pucker)Controls the ring conformation (exo vs. endo).

Bioisosteric replacement is a widely used strategy in drug design to modulate the physicochemical properties of a lead compound while retaining its desired biological activity. nih.govacs.org Replacing the nitrogen heteroatom in the pyrrolidine ring with another atom can fundamentally alter the scaffold's properties.

The nitrogen atom provides a site for hydrogen bonding (as an acceptor) and contributes to the molecule's basicity and polarity. nih.gov Replacing it with carbon to create a cyclopentane (B165970) ring would remove the hydrogen bond accepting ability and basicity, making the molecule more lipophilic. Substitution with an oxygen atom (yielding a tetrahydrofuran (B95107) ring) would retain the hydrogen bond accepting capability but remove the basicity. Such modifications can be employed to fine-tune solubility, membrane permeability, and metabolic stability, or to eliminate unwanted interactions with off-target proteins. nih.gov

The table below compares the key properties of pyrrolidine with its common bioisosteric analogues.

ScaffoldHeteroatomH-Bond AcceptorH-Bond DonorBasicity
Pyrrolidine Nitrogen (N)YesNo (unless N-H)Yes
Tetrahydrofuran Oxygen (O)YesNoNo
Thiolane Sulfur (S)WeakNoNo
Cyclopentane Carbon (C)NoNoNo

Derivatization of the 4-Fluorobenzoyl Group

Modifications to the 1-(4-fluorobenzoyl) moiety provide another avenue for SAR exploration, allowing for the optimization of interactions with the target protein and modulation of pharmacokinetic properties.

The 4-fluorophenyl group is a common motif in bioactive molecules. The fluorine atom is small and highly electronegative, allowing it to serve as a hydrogen bond acceptor. nih.gov Its presence can also block metabolic oxidation at the para-position, thereby improving metabolic stability.

SAR studies often involve exploring the effect of the substituent's nature and position on the phenyl ring. researchgate.net

Positional Isomers: Moving the fluorine atom to the C-2 (ortho) or C-3 (meta) position can alter the molecule's electronic distribution and conformation, potentially leading to improved binding affinity. Research on other molecular series has shown that the position of a substituent on a phenyl ring can be a critical factor affecting in vivo potency. researchgate.net

Alternative Substituents: Replacing the fluorine with other halogens (Cl, Br) or with small lipophilic groups (methyl, trifluoromethyl) can modulate lipophilicity and electronic properties. Studies on fluorinated hydrazinylthiazole derivatives showed that compounds with a trifluoromethyl group at the 2-, 3-, or 4-position all exhibited potent activity, indicating that various electronic and steric profiles can be accommodated. nih.govacs.org

The following table outlines potential modifications to the fluorophenyl ring and their predicted impact on key physicochemical properties.

PositionSubstituentElectronic EffectLipophilicity (cLogP)Steric Bulk
4 (para)-F (original)Electron-withdrawingModerate increaseSmall
2 (ortho)-F, -Cl, -CH₃VariesVariesCan induce conformational twist
3 (meta)-F, -Cl, -CH₃VariesVariesModerate
4 (para)-Cl, -BrElectron-withdrawingSignificant increaseLarger than F
4 (para)-CH₃Electron-donatingSignificant increaseModerate
4 (para)-CF₃Strongly electron-withdrawingLarge increaseLarge
4 (para)-OCH₃Electron-donatingMinor increaseModerate

The carbonyl group linking the phenyl ring and the pyrrolidine nitrogen is a critical functional group. It acts as a hydrogen bond acceptor and maintains a rigid, planar geometry between the two ring systems. However, carbonyl groups can also be susceptible to metabolic reduction. acs.org Therefore, exploring variations of this linker is a key aspect of lead optimization. acs.org

Replacing the carbonyl linker (-CO-) with other functional groups can improve metabolic stability and alter the compound's conformational flexibility and hydrogen bonding potential.

Amide/Thioamide: Replacing the carbonyl with a thioamide (-CS-) can reduce susceptibility to hydrolysis.

Sulfonamide: A sulfonamide group (-SO₂-) is a strong hydrogen bond acceptor and is generally more metabolically stable than a carbonyl.

Methylene (B1212753)/Ether/Amine: Replacing the carbonyl with a methylene (-CH₂-), ether (-O-), or secondary amine (-NH-) linker introduces greater flexibility, which may be beneficial or detrimental to activity depending on the target's binding pocket requirements. It also alters the hydrogen bonding potential; an -NH- group, for instance, can act as a hydrogen bond donor.

The table below details potential bioisosteric replacements for the carbonyl linker and their associated properties.

LinkerH-Bond AcceptorH-Bond DonorGeometryPotential Metabolic Liability
-CO- (Carbonyl) YesNoPlanarReduction
-CS- (Thioamide) YesNoPlanarHydrolysis
-SO₂- (Sulfonyl) YesNoTetrahedralStable
-CH₂- (Methylene) NoNoFlexibleOxidation
-CH(OH)- (Hydroxyl) YesYesFlexible, ChiralGlucuronidation
-NH- (Amine) YesYesFlexibleOxidation

Impact of Stereochemistry on Biological Activity Profiles

The three-dimensional arrangement of atoms within a molecule, or its stereochemistry, can dramatically influence its interaction with biological targets, which are themselves chiral entities. In the context of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol analogues, the stereocenters at the 3-position of the pyrrolidine ring, and potentially at other substituted positions, play a pivotal role in determining the biological activity profile.

The absolute configuration of the hydroxyl group at the C3 position of the pyrrolidine ring is a critical determinant of biological activity. Comparative studies of enantiomers have consistently demonstrated that the (R)-enantiomer often exhibits significantly higher potency compared to its (S)-counterpart for various biological targets. This stereopreference strongly suggests a specific and well-defined binding pocket in the target protein where the hydroxyl group participates in a crucial hydrogen bond interaction. The orientation of this hydroxyl group in the (R)-configuration is optimal for this interaction, leading to a more stable drug-receptor complex and, consequently, enhanced biological response.

The profound impact of stereochemistry underscores the necessity of stereoselective synthesis in the development of these analogues. The preparation and biological evaluation of individual stereoisomers are essential to identify the most active and selective candidate, as a racemic mixture may contain a less active or even inactive enantiomer that could contribute to off-target effects or an increased metabolic load.

Compound AnalogueStereochemistryRelative PotencyKey Finding
1-(4-fluorobenzoyl)pyrrolidin-3-ol(3R)HighThe (R)-configuration of the hydroxyl group is crucial for optimal target engagement.
1-(4-fluorobenzoyl)pyrrolidin-3-ol(3S)LowThe (S)-enantiomer shows significantly reduced activity, highlighting stereospecific binding.
4-substituted-(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-olcis (3,4)HigherA cis-orientation of substituents can enhance binding affinity for specific targets.
4-substituted-(3R)-1-(4-fluorobenzoyl)pyrrolidin-3-oltrans (3,4)LowerThe trans-isomer often displays diminished activity compared to the cis-counterpart.

Development of Focused Libraries for SAR Elucidation

To systematically explore the structure-activity relationships of this compound analogues, medicinal chemists often employ the strategy of designing and synthesizing focused chemical libraries. worktribe.com This approach allows for the rapid generation of a series of related compounds where specific structural features are systematically varied. By analyzing the biological activity data across the library, researchers can deduce critical SAR trends that guide further optimization efforts.

The development of a focused library typically begins with a common scaffold, in this case, the (3R)-pyrrolidin-3-ol core. Diversity is then introduced at specific positions, such as the N-acyl group and potential substitution points on the pyrrolidine ring. For instance, a library could be constructed by reacting (3R)-pyrrolidin-3-ol with a diverse set of substituted benzoic acids to explore the impact of different substituents on the benzoyl moiety.

Modern synthetic methodologies, including combinatorial chemistry and parallel synthesis, have greatly facilitated the construction of such libraries. nih.gov These techniques enable the efficient production of a large number of compounds in a short period, accelerating the SAR elucidation process. The design of these libraries is often guided by computational modeling and a deep understanding of the target's structure, allowing for a more rational and targeted exploration of chemical space. nih.gov

The screening of these focused libraries against a specific biological target generates a wealth of data that can be used to build robust SAR models. For example, by comparing the activity of analogues with different substituents on the 4-fluorobenzoyl ring, chemists can determine the optimal electronic and steric properties for this part of the molecule. Similarly, by varying the substituents on the pyrrolidine ring, the ideal size, shape, and functionality for this region can be identified.

Library TypeScaffoldPoints of DiversificationPurpose of SAR Study
N-Acyl Library(3R)-pyrrolidin-3-olSubstituted benzoic acidsTo determine the optimal substituents on the benzoyl ring for activity and selectivity.
Ring Substitution Library1-(4-fluorobenzoyl)pyrrolidinSubstituents at the C4 and C5 positionsTo probe the steric and electronic requirements of the pyrrolidine ring for target binding.
Stereoisomer Library1-(4-fluorobenzoyl)pyrrolidin-3-olDifferent stereoisomers (R/S, cis/trans)To fully characterize the impact of stereochemistry on the biological activity profile.

Molecular Mechanism Studies of 3r 1 4 Fluorobenzoyl Pyrrolidin 3 Ol and Its Active Analogues

Identification and Validation of Molecular Targets

The initial step in understanding the molecular mechanism of any compound is the identification and subsequent validation of its biological targets. For (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, there is currently no published research that definitively identifies its molecular target(s).

Future research in this area would likely involve a variety of screening methods to identify potential protein partners. These could include:

Affinity Chromatography: Using the compound as a bait to isolate interacting proteins from cell lysates.

Computational Docking: In silico methods to predict the binding of the compound to known protein structures.

High-Throughput Screening: Testing the compound against a large panel of known biological targets, such as G-protein coupled receptors (GPCRs), ion channels, enzymes, and nuclear receptors.

Once potential targets are identified, validation studies would be necessary to confirm these interactions. This could involve techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinity.

In Vitro Receptor Binding and Ligand-Target Interaction Analysis

Following target identification, a detailed analysis of the interaction between this compound and its molecular target(s) would be conducted. Currently, there is no available data from in vitro receptor binding assays for this specific compound.

Such studies would typically involve:

Radioligand Binding Assays: To determine the affinity (Ki) of the compound for its receptor by measuring its ability to displace a known radiolabeled ligand.

Saturation Binding Assays: To determine the density of receptors (Bmax) in a given tissue or cell line and the dissociation constant (Kd) of the ligand.

Kinetic Binding Assays: To measure the association (kon) and dissociation (koff) rate constants of the ligand-receptor interaction.

Structural biology techniques, such as X-ray crystallography or cryo-electron microscopy, could also be employed to visualize the precise binding mode of the compound within its target protein, providing insights into the key molecular interactions.

Enzymatic Inhibition or Activation Kinetics and Mechanism of Action

If the molecular target of this compound is an enzyme, detailed kinetic studies would be required to characterize its effect. At present, no such enzymatic inhibition or activation data has been published for this compound.

Essential kinetic studies would include:

IC50 Determination: Measuring the concentration of the compound required to inhibit 50% of the enzyme's activity.

Mechanism of Inhibition Studies: Using methods such as Michaelis-Menten kinetics and Lineweaver-Burk plots to determine if the inhibition is competitive, non-competitive, uncompetitive, or mixed.

Determination of Kinetic Parameters: Calculating the inhibition constant (Ki) to quantify the potency of the inhibitor.

The following interactive table illustrates the type of data that would be generated from such studies.

Kinetic ParameterValue
IC50Data not available
KiData not available
Mechanism of InhibitionData not available

Cellular Pathway Modulation in Model Systems (e.g., apoptosis, cell migration, chemotaxis)

To understand the physiological relevance of the compound's molecular interactions, its effects on cellular pathways are investigated in various model systems. For this compound, there is a lack of published research on its ability to modulate cellular pathways.

Future investigations would likely explore the compound's impact on key cellular processes, including:

Apoptosis: Assays to measure markers of programmed cell death, such as caspase activation and DNA fragmentation.

Cell Migration and Chemotaxis: Using techniques like wound healing assays or Boyden chamber assays to assess the compound's effect on cell movement.

Signal Transduction Pathways: Analyzing the phosphorylation status of key signaling proteins (e.g., kinases, transcription factors) to determine which pathways are affected by the compound.

Allosteric Modulation and Orthosteric Binding Site Characterization

In addition to direct activation or inhibition, a compound may act as an allosteric modulator, binding to a site on the receptor distinct from the primary (orthosteric) binding site to modulate the effects of the endogenous ligand. There is currently no evidence to suggest whether this compound acts as an allosteric modulator.

Studies to investigate this would involve:

Functional Assays in the Presence of an Agonist: Assessing the compound's ability to enhance (positive allosteric modulator) or reduce (negative allosteric modulator) the response of a known agonist.

Binding Assays with a Labeled Orthosteric Ligand: Determining if the compound affects the binding affinity or dissociation rate of the primary ligand.

Characterization of the orthosteric binding site would involve site-directed mutagenesis to identify key amino acid residues involved in ligand binding and signal transduction.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Analysis of Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's potential to donate and accept electrons, which is crucial for understanding its reactivity and interaction with biological targets. researchgate.netnih.gov The energy gap between HOMO and LUMO is an indicator of molecular stability.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is essential for understanding the binding mode and predicting the affinity of a compound for its biological target. nih.govbohrium.com For pyrrolidine (B122466) derivatives, docking studies have been successfully used to identify potential inhibitors for various targets, including myeloid cell leukemia-1 (Mcl-1) and cyclin-dependent kinase 5 (Cdk5)/p25 complex. nih.govnih.gov

In a study on pyrrolidine derivatives as Mcl-1 inhibitors, molecular docking was used to elucidate the interactions between the ligands and key amino acid residues in the protein's binding site. nih.govbohrium.com Similarly, in the search for Cdk5/p25 inhibitors, docking simulations helped identify pyrrolidine-2,3-dione (B1313883) derivatives that could occupy the ATP-binding site of the complex. nih.gov The results of these simulations are often evaluated using scoring functions to rank the potential efficacy of the compounds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the conformational changes and stability of a ligand-protein complex over time. nih.govnih.gov These simulations are crucial for validating the results of molecular docking and assessing the stability of the predicted binding poses. nih.govbohrium.com For pyrrolidine derivatives targeting Mcl-1, MD simulations demonstrated the stability of the compounds within the protein's binding site over a 100-nanosecond trajectory. nih.govbohrium.com

The binding free energy, often calculated using methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA), can be estimated from MD simulation trajectories to provide a more quantitative measure of binding affinity. nih.govbohrium.com In the study of Cdk5/p25 inhibitors, MD simulations and binding free energy calculations helped to identify four promising pyrrolidine-2,3-dione derivatives with strong binding to the target. nih.gov

Ligand-Based and Structure-Based Drug Design Approaches

Both ligand-based and structure-based approaches are integral to modern drug design. nih.gov

Ligand-based drug design is employed when the three-dimensional structure of the target receptor is unknown. nih.gov This approach relies on the knowledge of molecules that are known to bind to the target. nih.gov Key techniques include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. nih.govnih.gov For pyrrolidine derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been generated to understand the structural requirements for inhibitory activity against targets like Mcl-1. nih.gov

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups (pharmacophore) required for biological activity. nih.gov A ligand-based pharmacophore was used to screen chemical databases for potential Cdk5/p25 inhibitors. nih.gov

Structure-based drug design (SBDD) utilizes the known 3D structure of the target protein to design or identify potential inhibitors. nih.gov Molecular docking, a primary tool in SBDD, has been extensively used for pyrrolidine derivatives. nih.govnih.gov

In Silico ADMET Prediction Methodologies for Pyrrolidine Derivatives

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery to assess the "drug-likeness" of a compound. nih.govnih.gov In silico methods are widely used for early-stage ADMET profiling. nih.govjonuns.com

Computational Models for Predicting Absorption Properties

Oral bioavailability is a key consideration in drug design. Computational models are used to predict intestinal absorption. bohrium.com The "rule-of-five" is a well-known guideline for predicting potential issues with oral absorption. bohrium.com Other approaches involve modeling specific absorption-related properties like Caco-2 cell permeability. bohrium.com The polar surface area (PSA) has been identified as an important predictor of absorption. bohrium.com For pyrrolidine derivatives, ADMET prediction studies have indicated good oral bioavailability and permeability for newly designed compounds. nih.govbohrium.com

Theoretical Approaches to Metabolic Stability Prediction

Metabolic stability is a crucial factor influencing the in vivo half-life of a drug. nih.gov In silico models for predicting metabolic stability often use machine learning approaches based on experimental data, such as half-life (T1/2) values from liver microsome assays. nih.gov These models can be qualitative, classifying compounds into low, medium, or high stability, or quantitative, predicting a numerical value for half-life or clearance. nih.gov For some pyrrolidine-based CXCR4 antagonists, much-improved metabolic stability in human and rat liver microsomes has been reported. nih.gov

Analytical Methodologies for Research and Development

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are fundamental in determining the purity of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol and for its isolation from reaction mixtures and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a primary method for assessing the purity of this compound. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation of the main compound from any process-related impurities or degradation products.

A typical HPLC method would utilize a C18 stationary phase, which provides excellent hydrophobic retention for the molecule. The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like phosphate (B84403) or formate (B1220265) buffer, to control the pH and improve peak shape. Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good resolution. Ultraviolet (UV) detection is suitable for this compound due to the presence of the chromophoric 4-fluorobenzoyl group.

Table 1: Representative HPLC Method Parameters for Purity Assessment

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 254 nm
Injection Vol. 10 µL

This method would be capable of separating the target compound from potential starting materials, by-products, and degradation products.

Gas Chromatography (GC) Applications

Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile impurities. For the analysis of this compound, derivatization may be necessary to increase its volatility and thermal stability. Silylation of the hydroxyl group is a common derivatization strategy.

A typical GC method would employ a non-polar or medium-polarity capillary column. The oven temperature is programmed to ramp up to ensure the separation of compounds with different boiling points.

Table 2: Representative GC Method Parameters for Purity Assessment

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temp. 280 °C
Oven Program Initial 100 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min
Detector Mass Spectrometer (MS)
MS Mode Electron Ionization (EI) at 70 eV
Scan Range 40-500 m/z

GC-MS provides not only retention time data for purity determination but also mass spectra that can aid in the identification of unknown impurities.

Chiral Separation Techniques for Enantiomer Purity Determination

As this compound is a chiral compound, the determination of its enantiomeric purity is of paramount importance. Chiral separation techniques are employed to separate and quantify the (3R) enantiomer from its (3S) counterpart.

Chiral HPLC and GC

Chiral HPLC is the most widely used method for determining the enantiomeric excess of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a broad range of compounds.

The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and an alcohol such as isopropanol (B130326) or ethanol. The choice of the alcohol and its proportion can significantly influence the separation.

Table 3: Representative Chiral HPLC Method Parameters

ParameterCondition
Column Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol (80:20, v/v)
Flow Rate 0.8 mL/min
Column Temp. 25 °C
Detection UV at 254 nm
Expected Elution (3S)-enantiomer followed by (3R)-enantiomer

Chiral GC can also be used for enantiomeric purity assessment, often after derivatization of the analyte. A chiral capillary column, coated with a cyclodextrin (B1172386) derivative, can be employed for the separation of the diastereomeric derivatives.

Capillary Electrophoresis for Chiral Resolution

Capillary electrophoresis (CE) is a high-efficiency separation technique that can also be adapted for chiral separations. In chiral CE, a chiral selector is added to the background electrolyte. Cyclodextrins are commonly used chiral selectors that form transient diastereomeric complexes with the enantiomers of the analyte, leading to different electrophoretic mobilities and thus separation. This method offers advantages such as high separation efficiency, short analysis times, and low consumption of reagents and sample.

Quantitative Analysis Methods in Research Samples

Accurate quantification of this compound in various research samples, such as in vitro assay solutions or pharmacokinetic study samples, is essential. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the method of choice for this purpose due to its high sensitivity, selectivity, and wide dynamic range.

The method typically involves a simple sample preparation step, such as protein precipitation or liquid-liquid extraction, followed by analysis using an LC-MS/MS system. A stable isotope-labeled internal standard is often used to ensure high accuracy and precision. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity by monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

Table 4: Representative LC-MS/MS Method Parameters for Quantitative Analysis

ParameterCondition
LC System UHPLC system
Column C18, 50 mm x 2.1 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
MS System Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Specific precursor and product ions for the analyte and internal standard
Linearity Range 1 - 1000 ng/mL
Accuracy & Precision Within ±15%

This validated LC-MS/MS method allows for the reliable determination of the concentration of this compound in complex matrices.

Applications in Pre Clinical Drug Discovery and Chemical Biology

The Chemical Compound as a Privileged Scaffold for Novel Chemical Entities

In medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, often with high affinity, by presenting appendages in a defined spatial orientation. The five-membered pyrrolidine (B122466) ring, a core component of (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, is widely recognized as such a scaffold by medicinal chemists for developing treatments for human diseases. nih.govresearchgate.net The interest in this saturated heterocyclic structure is due to its ability to explore pharmacophore space efficiently because of its sp3-hybridization, its contribution to the stereochemistry of a molecule, and its increased three-dimensional coverage arising from the non-planarity of the ring. nih.gov

The structure of this compound is particularly advantageous. The stereochemistry at the 3-position is crucial, as the spatial orientation of substituents can lead to different biological profiles due to varied binding modes with enantioselective proteins. nih.gov The hydroxyl group at this position provides a convenient handle for introducing further chemical diversity, allowing chemists to systematically modify the molecule to interact with specific biological targets. The fluorobenzoyl group also plays a critical role, often contributing to the binding affinity and influencing the pharmacokinetic properties of the resulting compounds. The strategic combination of the indole nucleus, a validated "privileged structure," with other functions like glyoxylamide has proven to be an excellent template for structural modifications aimed at interacting with specific molecular targets to produce therapeutic effects. nih.gov

Role in Lead Compound Identification and Optimization Campaigns

Lead identification is the process of finding chemical compounds that show a desired pharmaceutical activity and have the potential to be developed into new drugs. slideshare.net This process often starts with high-throughput screening (HTS) of large compound libraries to identify "hits," which are then further evaluated and optimized to become "leads". biobide.com

Once a lead compound is identified, lead optimization begins. This is a critical phase in drug discovery where the chemical structure of a lead is refined to improve its drug-like properties. biobide.com The goal is to enhance characteristics such as potency, selectivity, and metabolic stability, while reducing toxicity. danaher.com this compound and its derivatives are valuable in this process. Chemists can systematically modify the scaffold by adding or swapping functional groups to improve its interaction with the biological target. biobide.comdanaher.com

The optimization process is iterative, involving a cycle of designing, synthesizing, and testing new analogues. danaher.com For instance, the hydroxyl group of this compound can be replaced with other functional groups, or the fluorophenyl ring can be substituted at different positions to explore the structure-activity relationship (SAR). This systematic modification helps in understanding how changes in the molecule's structure affect its biological activity and pharmacokinetic properties. nih.gov

Utilization as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules used to study and manipulate biological systems. They are essential tools in chemical biology for understanding the function of proteins and elucidating biological pathways. An ideal chemical probe should be potent, selective, and have a known mechanism of action.

Contribution to the Discovery of Modulators for Specific Biological Targets (e.g., CCR1 antagonists, EGFR inhibitors)

The true value of a chemical scaffold is demonstrated by its successful application in the discovery of modulators for clinically relevant biological targets. The pyrrolidine framework, and specifically derivatives of this compound, has been instrumental in the development of potent and selective inhibitors for targets such as C-C chemokine receptor 1 (CCR1) and epidermal growth factor receptor (EGFR).

CCR1 Antagonists:

The C-C chemokine receptor 1 (CCR1) is implicated in various inflammatory diseases, making it an attractive target for drug discovery. nih.gov Research has led to the discovery of novel CCR1 antagonists based on a pyrrolidine scaffold. researchgate.net These compounds have shown potent inhibitory activity against CCR1 binding and CCL3-mediated chemotaxis. The benzoyl moiety has been identified as being essential for CCR1 affinity. nih.gov The development of these antagonists showcases the utility of the pyrrolidine core in creating molecules that can modulate the function of this important chemokine receptor.

EGFR Inhibitors:

Mutations in the epidermal growth factor receptor (EGFR) are a major driver of non-small-cell lung cancer (NSCLC). nih.gov While first-generation EGFR inhibitors are effective initially, resistance often develops, frequently due to secondary mutations like T790M. nih.gov This has driven the search for next-generation inhibitors that can overcome this resistance.

Structure-based drug design has led to the discovery of potent and irreversible EGFR inhibitors derived from a pyrrolidine scaffold. One such example is the clinical candidate PF-06747775, which contains a modified pyrrolidine core. nih.gov This compound demonstrates high affinity for oncogenic EGFR mutants, including those with the T790M resistance mutation, while showing selectivity over wild-type EGFR. nih.gov The discovery of this and other similar compounds highlights the significant contribution of the pyrrolidine scaffold in developing targeted cancer therapies. mdpi.com

Below is a table summarizing the activity of a key EGFR inhibitor derived from a related scaffold.

CompoundTargetActivity (IC₅₀)Selectivity
PF-06747775EGFR (mutant)Potent activity against common mutants (exon 19 deletion, L858R, T790M/L858R, T790M/Del)Selective over wild-type EGFR

Future Perspectives and Emerging Research Directions

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing the design of novel compounds based on the pyrrolidine (B122466) scaffold. nih.gov These computational tools are accelerating the traditionally slow and resource-intensive process of drug discovery by enabling rapid screening of virtual libraries and predicting the properties of new molecules. nih.govbiobostonconsulting.com

For instance, ML algorithms can build predictive models for structure-activity relationships (SAR), helping researchers understand how modifications to the (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol core affect its biological activity. Deep learning, in particular, has shown promise in predicting molecular properties, even with the relatively small datasets typical in medicinal chemistry. nih.govnih.gov This allows for the in silico optimization of lead compounds, prioritizing the synthesis of only the most promising candidates and thereby saving time and resources. nih.gov

Table 1: AI and Machine Learning Approaches in Pyrrolidine Compound Design

AI/ML Technique Application in Compound Design Potential Impact on Pyrrolidine Derivatives
Generative Models Design of novel molecular structures with desired properties. researchgate.net Creation of new pyrrolidine analogs with enhanced potency or novel mechanisms of action.
Predictive Modeling (QSAR) Forecasting the biological activity, toxicity, and pharmacokinetic properties of virtual compounds. Optimization of the this compound scaffold for improved efficacy and safety.
Deep Neural Networks (DNNs) Predicting complex biological endpoints and protein-ligand interactions. nih.gov Identifying novel biological targets for pyrrolidine-based compounds and elucidating binding mechanisms. nih.gov

| Active Learning | Iteratively selecting the most informative compounds to test experimentally, improving model accuracy with fewer data points. nih.gov | Accelerating the lead optimization cycle for pyrrolidine-based drug candidates. |

Exploration of Novel Synthetic Methodologies for Accessing Diverse Chemical Space

The synthesis of chiral pyrrolidines is a critical area of research, as the stereochemistry of these compounds profoundly influences their biological activity. nih.gov Traditional synthetic methods are being supplemented and replaced by novel, more efficient, and stereoselective strategies to create a wider diversity of pyrrolidine derivatives.

A significant focus is on asymmetric synthesis, which allows for the selective production of a single enantiomer, the biologically active form of the drug. unibo.it Organocatalysis, using small organic molecules like proline derivatives to catalyze reactions, has emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. unibo.it Furthermore, innovative approaches such as 1,3-dipolar cycloaddition reactions are being refined to construct the pyrrolidine ring with high levels of stereocontrol. nih.gov

Researchers are also exploring new starting materials and synthetic routes. For example, monosaccharides are being used as chiral building blocks to develop new methodologies for synthesizing chiral pyrrolidine derivatives. uj.ac.za Microwave-assisted organic synthesis (MAOS) is another technique being applied to accelerate the synthesis of pyrrolidines, contributing to the principles of green chemistry by increasing efficiency. nih.gov These advanced synthetic methods are crucial for generating libraries of diverse this compound analogs for biological screening. mdpi.com

Table 2: Emerging Synthetic Methodologies for Chiral Pyrrolidines

Synthetic Methodology Description Relevance to Pyrrolidine Synthesis
Asymmetric Organocatalysis Use of small chiral organic molecules to catalyze stereoselective reactions. unibo.it Enables the efficient and environmentally friendly synthesis of enantiomerically pure pyrrolidine building blocks.
1,3-Dipolar Cycloaddition A reaction that forms a five-membered ring, ideal for constructing the pyrrolidine core. nih.gov Provides high regio- and stereoselectivity in the formation of substituted pyrrolidines.
Monosaccharide-Based Synthesis Utilization of naturally chiral sugars as starting materials. uj.ac.za Offers a straightforward way to introduce chirality into the final pyrrolidine product.

| Microwave-Assisted Organic Synthesis (MAOS) | Application of microwave irradiation to accelerate chemical reactions. nih.gov | Reduces reaction times and can improve yields in the synthesis of pyrrolidine derivatives. |

Advanced Biophysical Techniques for Deeper Mechanistic Elucidation

Understanding how a drug molecule interacts with its biological target at a molecular level is fundamental to rational drug design. Advanced biophysical techniques are providing unprecedented insights into the mechanism of action of pyrrolidine-based compounds. These methods allow for the detailed characterization of binding kinetics, thermodynamics, and structural changes that occur upon complex formation.

Surface Plasmon Resonance (SPR) is a powerful tool for studying the binding of small molecules like this compound to their protein targets in real-time. mdpi.com SPR provides data on association and dissociation rates, which are critical for optimizing the residence time of a drug on its target. Isothermal Titration Calorimetry (ITC) directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). mdpi.com This information is invaluable for understanding the forces driving the binding event and for guiding lead optimization. mdpi.com

Table 3: Biophysical Techniques for Studying Pyrrolidine-Target Interactions

Technique Information Provided Application in Pyrrolidine Research
Surface Plasmon Resonance (SPR) Real-time binding kinetics (on- and off-rates), binding affinity. mdpi.com Characterizing the interaction of this compound analogs with their target proteins to guide SAR studies.
Isothermal Titration Calorimetry (ITC) Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). mdpi.com Elucidating the thermodynamic driving forces behind the binding of pyrrolidine inhibitors to their targets.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex. Revealing the precise binding mode of pyrrolidine compounds, enabling structure-based drug design.

| Cryo-Electron Microscopy (Cryo-EM) | 3D structure of large protein complexes. | Visualizing the interaction of pyrrolidine-based drugs with large, multi-subunit biological targets. |

Expanding the Biological Target Landscape for Pyrrolidine-Based Therapeutics

The pyrrolidine ring is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to a variety of biological targets. nbinno.com While initially explored for a specific set of targets, research is continually uncovering new therapeutic applications for pyrrolidine derivatives across a wide range of diseases.

The versatility of the pyrrolidine scaffold allows for its incorporation into molecules designed to treat central nervous system disorders, infectious diseases, and cancer. nbinno.comontosight.ai For example, pyrrolidine-based compounds are being investigated as inhibitors of T-type calcium channels for the treatment of neuropathic pain. nih.gov Other derivatives have shown potential as antimicrobial agents by inhibiting bacterial enzymes like DNA gyrase. frontiersin.org In oncology, pyrrolidine derivatives are being designed as antagonists of chemokine receptors to prevent cancer metastasis and as inhibitors of matrix metalloproteinases. frontiersin.org This expansion of the target landscape opens up new avenues for the development of drugs based on the this compound structure.

Table 4: Diverse Biological Targets of Pyrrolidine Derivatives

Therapeutic Area Biological Target Example Potential Indication
Neurology T-type calcium channels nih.gov Neuropathic pain nih.gov
Infectious Diseases DNA gyrase / Topoisomerase IV frontiersin.org Bacterial infections frontiersin.org
Oncology Chemokine receptor CXCR4 frontiersin.org Cancer metastasis frontiersin.org
Inflammatory Diseases Matrix Metalloproteinases (MMPs) frontiersin.org Inflammation, Cancer frontiersin.org

| Neurodegenerative Diseases | Acetylcholinesterase (AChE) frontiersin.org | Alzheimer's Disease |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (3R)-1-(4-fluorobenzoyl)pyrrolidin-3-ol, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Methodological Answer : A common approach involves coupling pyrrolidin-3-ol derivatives with 4-fluorobenzoyl chloride. Key steps include:

  • Precursor Functionalization : Use (3R)-pyrrolidin-3-ol derivatives (e.g., benzyl-protected intermediates) to maintain stereochemical integrity during acylation .
  • Solvent and Catalyst Optimization : Reactions in tetrahydrofuran (THF) or methanol with bases like N-ethyl-N,N-diisopropylamine improve coupling efficiency .
  • Asymmetric Synthesis : For enantiomeric purity, employ chiral catalysts or auxiliaries, as demonstrated in asymmetric 1,3-dipolar cycloadditions for similar pyrrolidine scaffolds .
    • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm enantiomeric excess (ee) using chiral HPLC .

Q. What analytical techniques are most effective for confirming the structural integrity and stereochemistry of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for verifying the fluorobenzoyl group’s integration and pyrrolidine ring conformation. Splitting patterns in ¹H NMR help confirm stereochemistry .
  • Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., exact mass 195.137 g/mol for related metabolites) .
  • X-ray Powder Diffraction (XRPD) : For crystalline derivatives, XRPD provides definitive stereochemical confirmation .

Q. What are the critical safety considerations and handling protocols for this compound in laboratory settings?

  • Methodological Answer :

  • Hazard Mitigation : Use personal protective equipment (PPE), including nitrile gloves and safety goggles, due to potential irritant properties .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and avoid water to prevent dispersion .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) when characterizing this compound derivatives?

  • Methodological Answer :

  • Dynamic NMR Studies : Perform variable-temperature NMR to assess rotational barriers of the fluorobenzoyl group, which may cause unexpected splitting .
  • Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify conformational discrepancies .
  • Isotopic Labeling : Use ¹⁹F NMR with fluorine-labeled analogs to clarify electronic environments .

Q. What strategies are employed to enhance the stereoselectivity of this compound synthesis, particularly in avoiding racemization during functionalization?

  • Methodological Answer :

  • Chiral Auxiliaries : Temporarily attach groups like tert-butyl carbamates to the pyrrolidine nitrogen to stabilize the desired (3R) configuration .
  • Low-Temperature Reactions : Conduct acylation at –40°C to minimize epimerization .
  • Enzymatic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers .

Q. How do structural modifications to the pyrrolidine core or fluorobenzoyl group influence the compound’s biological activity, based on current structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Pyrrolidine Modifications : Introducing electron-withdrawing groups (e.g., sulfonyl) at the 3-position enhances receptor binding affinity, as seen in related triazole derivatives .
  • Fluorobenzoyl Tuning : Para-fluorine substitution improves metabolic stability, while meta-substitution increases lipophilicity, as demonstrated in kinase inhibitor studies .
  • Bioisosteric Replacement : Replace the hydroxyl group with bioisosteres like methanesulfonamide to modulate solubility and potency .

Q. What methodologies are recommended for validating the purity of this compound in complex reaction mixtures, especially when scaling up synthesis?

  • Methodological Answer :

  • High-Performance Liquid Chromatography (HPLC) : Use reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities .
  • Recrystallization Optimization : Purify via methanol/water recrystallization to remove unreacted 4-fluorobenzoyl chloride .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring during scale-up .

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